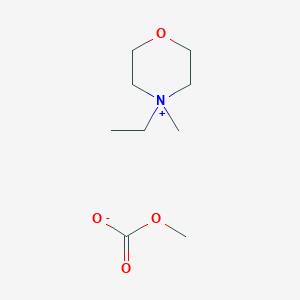

4-Ethyl-4-methylmorpholin-4-ium methyl carbonate

Description

4-Ethyl-4-methylmorpholin-4-ium methyl carbonate is a chemical compound with the empirical formula C9H19NO4 and a molecular weight of 205.25 g/mol . It is commonly available as a solution in a mixture of methanol and water (2:3) at a concentration of approximately 50% . This compound is used in various scientific research applications, particularly in the field of ionic liquids.

Properties

IUPAC Name |

4-ethyl-4-methylmorpholin-4-ium;methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.C2H4O3/c1-3-8(2)4-6-9-7-5-8;1-5-2(3)4/h3-7H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKQGIUVWAJWAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCOCC1)C.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584834 | |

| Record name | 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-93-6 | |

| Record name | 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methylmorpholinium methyl carbonate involves the reaction of 4-ethyl-4-methylmorpholine with methyl chloroformate. The reaction is typically carried out in an organic solvent such as methanol or ethanol under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 4-Ethyl-4-methylmorpholinium methyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylmorpholinium methyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions yield alcohols or amines, and substitution reactions yield various substituted derivatives .

Scientific Research Applications

4-Ethyl-4-methylmorpholinium methyl carbonate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylmorpholinium methyl carbonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Ethyl-4-methylmorpholinium methyl carbonate include:

- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-4-methylpyridinium tetrafluoroborate

- Tributylmethylammonium methyl carbonate

Uniqueness

4-Ethyl-4-methylmorpholinium methyl carbonate is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its ability to form stable ionic liquids and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .

Biological Activity

4-Ethyl-4-methylmorpholin-4-ium methyl carbonate (CAS No. 947601-93-6) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate features a morpholine ring with ethyl and methyl substituents, and a methyl carbonate group. This unique structure contributes to its solubility and interaction with biological systems.

The biological activity of 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting cellular processes such as metabolism and signaling pathways.

- Membrane Interaction : Its amphiphilic nature allows it to integrate into biological membranes, potentially altering their permeability and function.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Recent research has evaluated the antimicrobial properties of 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate. It has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 μg/mL |

| Escherichia coli | 1–8 μg/mL |

| Pseudomonas aeruginosa | 1–4 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antiviral Properties : A recent investigation focused on the antiviral activity of morpholine derivatives, including 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate. The results indicated that these compounds could inhibit viral replication in vitro, suggesting a pathway for therapeutic development against viral infections .

- Research on Anticancer Effects : Another study explored the anticancer potential of morpholine derivatives, revealing that certain structural modifications could enhance cytotoxicity against cancer cell lines. While specific data on 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate is limited, its structural similarities suggest it may possess similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.